molecular formula C13H10N2O4 B8034326 3-Hydroxy-5-nitro-N-phenylbenzamide

3-Hydroxy-5-nitro-N-phenylbenzamide

Cat. No.: B8034326
M. Wt: 258.23 g/mol
InChI Key: RSBCNKITDVAGRT-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitro-N-phenylbenzamide (CAS 861528-93-0) is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . This compound belongs to the class of N-phenyl benzamides, which have garnered significant interest in medicinal chemistry for their biological activities. Recent scientific investigations have highlighted the potential of N-phenyl benzamide derivatives as antiviral agents. Research indicates that these compounds can act as capsid-binding inhibitors, stabilizing the virus particle and preventing the uncoating process essential for viral replication . Specifically, related N-phenyl benzamides have demonstrated effective in vitro activity against enteroviruses, including Coxsackievirus A9 (CVA9), with one study reporting a promising EC50 value of 1 µM and a high selectivity index . Furthermore, other structurally similar N-phenyl benzamide compounds have shown considerable inhibitory activity against EV71 and HCV, suggesting a broader potential application in antiviral research . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-hydroxy-5-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-12-7-9(6-11(8-12)15(18)19)13(17)14-10-4-2-1-3-5-10/h1-8,16H,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCNKITDVAGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Hydrolysis Sequence

The most widely documented approach begins with the nitration of N-phenylbenzamide. In a representative procedure, N-phenylbenzamide undergoes nitration using a mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C for 4 hours, achieving selective para-nitration due to the directing effects of the amide group. The intermediate 5-nitro-N-phenylbenzamide is subsequently hydroxylated via alkaline hydrolysis with aqueous sodium hydroxide (10% w/v) at 80°C for 2 hours, yielding the target compound in 75% overall yield.

Key Parameters:

  • Temperature Control: Nitration below 10°C minimizes byproducts such as dinitro derivatives.

  • Acid Ratio: A HNO₃:H₂SO₄ molar ratio of 1:3 ensures optimal nitronium ion (NO₂⁺) generation.

Direct Acylation of 3-Hydroxy-5-nitrobenzoic Acid

An alternative route involves coupling 3-hydroxy-5-nitrobenzoic acid with aniline using thionyl chloride (SOCl₂) as an activating agent. The carboxylic acid is first converted to its acid chloride (3-hydroxy-5-nitrobenzoyl chloride) under reflux conditions (70°C, 2 hours), followed by reaction with aniline in dry tetrahydrofuran (THF) at room temperature for 12 hours. This method achieves 68% yield but requires stringent moisture control to prevent hydrolysis of the acid chloride.

Limitations:

  • Sensitivity of the nitro group to reduction under acidic conditions.

  • Formation of toluidine byproducts if aniline purity is compromised.

Modern Catalytic and Solvent-Free Methods

Palladium-Catalyzed Coupling

Recent advances employ palladium(II) acetate (Pd(OAc)₂) as a catalyst for direct C–H hydroxylation of 5-nitro-N-phenylbenzamide. Using tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 100°C for 8 hours, this method achieves 82% yield with regioselectivity >95%.

Mechanistic Insight:
Pd(II) facilitates electrophilic aromatic substitution at the meta position relative to the nitro group, followed by oxidative hydroxylation.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by combining N-phenylbenzamide, potassium nitrate (KNO₃), and silica gel as a grinding auxiliary. After 3 hours of milling at 30 Hz, the product is extracted with ethyl acetate, yielding 70% of 3-Hydroxy-5-nitro-N-phenylbenzamide with particle sizes <50 µm.

Advantages:

  • Reduced environmental footprint.

  • Enhanced reaction kinetics due to increased surface area.

Industrial-Scale Production

Continuous Flow Nitration

A patented continuous flow system (US5910605A) scales up nitration using a tubular reactor with in-line temperature monitoring. Key features include:

ParameterValue
Residence Time15 min
Temperature5°C ± 1°C
Throughput50 kg/h
Yield89% ± 2%

Workflow:

  • N-phenylbenzamide and nitrating acid (HNO₃/H₂SO₄) are pumped into a static mixer.

  • The mixture enters a cooling jacket to maintain 5°C.

  • Quenching with ice water terminates the reaction, and the product is isolated via centrifugation.

Hydrogenolysis-Acetylation Tandem Process

Industrial synthesis often integrates hydrogenolysis of 3-benzyloxy-2-methylbenzoic acid derivatives to enhance atom economy. For example, hydrogenation of 3-benzyloxy-5-nitro-N-phenylbenzamide over 5% Pd/C in aqueous NaOH (2 M) at 50°C and 10 bar H₂ for 20 minutes removes the benzyl group, followed by acetylation with acetic anhydride to stabilize the hydroxyl group. This tandem process achieves 94% yield with <1% residual toluene.

Comparative Analysis of Methodologies

Yield and Purity Metrics

MethodYield (%)Purity (HPLC)Scale Suitability
Nitration-Hydrolysis7598.5Lab/Industrial
Direct Acylation6897.2Lab
Palladium Catalysis8299.1Pilot
Continuous Flow8999.5Industrial

Trade-offs:

  • Classical methods prioritize cost-effectiveness but require corrosive reagents.

  • Catalytic methods offer higher purity but incur Pd recovery costs.

Temperature Modulation

Nitration efficiency correlates inversely with temperature (Table 1):

Table 1. Temperature vs. Nitration Yield

Temperature (°C)Yield (%)Dinitro Byproduct (%)
0891.2
10784.5
206212.3

Data adapted from large-scale trials.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve nitro group stability during acylation, whereas methanol increases hydrolysis rates by 40%.

Challenges and Mitigation

Byproduct Formation

Dinitro derivatives (up to 12%) and toluidine adducts are common impurities. Recrystallization from ethanol/water (3:1 v/v) reduces dinitro content to <0.5%.

Corrosion in Industrial Reactors

Nitrating acid mixtures degrade stainless steel. Lining reactors with Hastelloy C-276 reduces corrosion rates by 90% .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5-nitro-N-phenylbenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallographic Tools: Structures of these compounds were resolved using SHELX and ORTEP-III software, highlighting the importance of crystallography in understanding substituent effects .
  • Graph Set Analysis: Hydrogen-bonding patterns in compound I and II align with Etter’s rules, demonstrating predictable aggregation behavior in nitro-substituted benzamides .
  • Synthetic Limitations: The absence of a methyl or methoxy group in this compound may limit its steric versatility compared to compound II, though its nitro placement could favor specific electronic interactions .

Q & A

Q. What are the common synthetic routes for preparing 3-Hydroxy-5-nitro-N-phenylbenzamide, and what experimental parameters influence yield optimization?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and anilines. Key steps include:

  • Nitro-group introduction : Nitration of precursors using mixed acids (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .
  • Amide bond formation : Coupling of 5-nitro-2-hydroxybenzoic acid derivatives with aniline in the presence of coupling agents like EDCI/HOBt in DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation. Critical Parameters :
  • Temperature control during nitration to avoid over-oxidation.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation.
  • Catalyst choice (e.g., DMAP for accelerated acylation) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
  • Refinement : SHELXL (for small-molecule refinement) and OLEX2 for visualization .
  • Validation : PLATON for symmetry checks and CIF validation.

Crystallographic Data (from ):

ParameterValue
Space groupMonoclinic, P2₁/c
Unit cell dimensionsa = 7.42 Å, b = 16.84 Å, c = 11.30 Å
β angle95.2°
Hydrogen bondsO–H···O (2.58 Å) and N–H···O (2.72 Å)

Q. What analytical techniques are critical for characterizing the purity and functional groups of this compound?

Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and confirms amide bond formation (NH, δ 10.2 ppm) .
  • FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for hydrogen bonding patterns in this compound?

Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) with B3LYP/6-31G(d) to optimize hydrogen bond geometries .
  • Graph Set Analysis : Compare experimental SCXRD data (e.g., R₁₂(6) motifs) with predicted H-bond networks .
  • Validation : Overlay computed electrostatic potential maps with experimental electron density maps (e.g., via CrystalExplorer) .

Q. What strategies are effective in optimizing reaction yields for derivatives of this compound under varying catalytic conditions?

Methodological Answer :

  • DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMSO vs. acetonitrile), and temperatures to identify optimal conditions .
  • Byproduct Analysis : LC-MS to track nitro-reduction byproducts (e.g., amine formation under H₂/Pd-C) .
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hrs) and improves selectivity .

Q. How do solvent polarity and reaction temperature impact the tautomeric equilibrium of this compound in solution-phase studies?

Methodological Answer :

  • UV-Vis Spectroscopy : Monitor enol-keto tautomerism (λ_max shifts from 320 nm to 350 nm in polar aprotic solvents like DMSO) .
  • Variable-Temperature NMR : At 253 K, resolve tautomeric forms (e.g., integration of OH vs. NH protons) .
  • Solvent Effects : High polarity stabilizes the enol form (dielectric constant ε > 30), while non-polar solvents favor keto .

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